Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met tyrosine kinase. [, ] This molecule plays a crucial role in scientific research, particularly in the field of oncology, as it targets the c-Met protein, which is often overexpressed or mutated in various tumor types. [] This overexpression is associated with poor prognosis and resistance to standard cancer therapies. [] Glumetinib's high selectivity for c-Met makes it a valuable tool for studying the specific roles of this kinase in various cellular processes.
While the provided literature does not delve into the detailed molecular structure of Glumetinib, it is identified as having a pyrazolopyridine scaffold. [] This specific scaffold is a common feature in kinase inhibitors, serving as a hinge-binding core. [] This structural feature enables Glumetinib to interact with the ATP-binding site of the c-Met kinase, ultimately inhibiting its activity.
Glumetinib exerts its antitumor activity by selectively inhibiting the c-Met receptor tyrosine kinase. [] This kinase, encoded by the MET gene, plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis. [, ] By binding to the c-Met protein, Glumetinib disrupts the signal transduction pathways downstream of c-Met activation. [] This disruption leads to the inhibition of c-Met-dependent neoplastic phenotypes in both tumor and endothelial cells. [] The antitumor effect of Glumetinib is attributed to a combination of antiproliferative and antiangiogenic effects. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6